6-(Piperazin-1-yl)nicotinonitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperazin-1-yl)nicotinonitrile dihydrochloride is a chemical compound with the molecular formula C10H12N4·2HCl. It is a derivative of nicotinonitrile, featuring a piperazine ring attached to the nicotinonitrile core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)nicotinonitrile dihydrochloride typically involves the reaction of 6-chloronicotinonitrile with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Piperazin-1-yl)nicotinonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6-(Piperazin-1-yl)nicotinonitrile dihydrochloride is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)nicotinonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(Morpholin-4-yl)nicotinonitrile
- 6-(Piperidin-1-yl)nicotinonitrile
- 6-(Pyrrolidin-1-yl)nicotinonitrile
Uniqueness
6-(Piperazin-1-yl)nicotinonitrile dihydrochloride is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher binding affinity and selectivity for certain molecular targets, making it a valuable intermediate in drug development and other applications.
Properties
Molecular Formula |
C10H14Cl2N4 |
---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
6-piperazin-1-ylpyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C10H12N4.2ClH/c11-7-9-1-2-10(13-8-9)14-5-3-12-4-6-14;;/h1-2,8,12H,3-6H2;2*1H |
InChI Key |
UQKYROBDRSFLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C#N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.